Cas no 1805764-95-7 (3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid)
3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid
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- Inchi: 1S/C12H11F3O5/c13-12(14,15)20-10-7(4-2-6-16)3-1-5-8(10)9(17)11(18)19/h1,3,5-6,9,17H,2,4H2,(H,18,19)
- InChI Key: XOTCSMSMFZOLHE-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CC=CC=1CCC=O)C(C(=O)O)O)(F)F
Computed Properties
- Exact Mass: 292.05585793 g/mol
- Monoisotopic Mass: 292.05585793 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.8
- Molecular Weight: 292.21
3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027772-250mg |
3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid |
1805764-95-7 | 97% | 250mg |
470.40 USD | 2021-06-17 | |
| Alichem | A015027772-500mg |
3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid |
1805764-95-7 | 97% | 500mg |
823.15 USD | 2021-06-17 | |
| Alichem | A015027772-1g |
3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid |
1805764-95-7 | 97% | 1g |
1,579.40 USD | 2021-06-17 |
3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid
Introduction to 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic Acid (CAS No. 1805764-95-7) and Its Emerging Applications in Chemical Biology
3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid, identified by the chemical identifier CAS No. 1805764-95-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of mandelic acid derivatives, which are well-known for their versatility in pharmaceutical and biochemical research. The presence of both an oxopropyl side chain and a trifluoromethoxy substituent imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug design and molecular probes.
The trifluoromethoxy group, in particular, is a key feature that enhances the compound's reactivity and binding affinity. This moiety is frequently employed in medicinal chemistry to modulate metabolic stability, lipophilicity, and interactions with biological targets. Recent studies have highlighted the role of trifluoromethyl-containing compounds in enhancing pharmacological efficacy, a trend that has driven extensive research into derivatives like 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid. Its incorporation into molecular frameworks has been explored for applications ranging from enzyme inhibition to the development of novel imaging agents.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The oxopropyl group introduces a reactive aldehyde functionality, which can be further modified through condensation reactions or used as a precursor for synthesizing heterocyclic structures. Such modifications have been instrumental in the development of novel therapeutics targeting various diseases, including cancer and inflammatory disorders. The combination of these structural features makes 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in leveraging computational methods to predict the biological activity of such compounds. Advanced molecular modeling techniques have been applied to understand how the trifluoromethoxy and oxopropyl groups influence interactions with biological targets. These studies have revealed promising leads for further optimization, particularly in the context of developing small-molecule inhibitors with high selectivity and potency. The integration of experimental data with computational predictions has accelerated the discovery process, making compounds like 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid more accessible for preclinical development.
The pharmaceutical industry has also been exploring derivatives of mandelic acid for their potential antimicrobial properties. The structural motif present in 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid has shown promise in preliminary screenings as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis. This aligns with broader efforts to combat antibiotic resistance by identifying novel chemical entities with unique mechanisms of action. The trifluoromethoxy group, in particular, has been implicated in enhancing binding interactions with bacterial enzymes, suggesting its utility in designing next-generation antibiotics.
Furthermore, the compound's fluorescence properties have made it an attractive candidate for use as a fluorescent probe in cellular studies. The presence of both electron-withdrawing and electron-donating groups creates an environment conducive to fluorescence emission, allowing researchers to track biological processes with high sensitivity. Such probes are invaluable tools in understanding dynamic cellular events, including receptor-ligand interactions and metabolic pathways. The versatility of 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid as both a synthetic intermediate and a research tool underscores its importance in modern chemical biology.
From a synthetic chemistry perspective, the preparation of 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid exemplifies the ingenuity required to develop complex molecules with tailored properties. Multi-step synthetic routes involving functional group transformations such as oxidation, methylation, and alkylation have been optimized to achieve high yields and purity. These methodologies not only highlight advancements in synthetic techniques but also provide valuable insights into constructing similar derivatives for future research.
The broader implications of this compound extend beyond academic research into practical applications. For instance, its structural features make it suitable for developing chiral auxiliaries or catalysts used in asymmetric synthesis—a critical area for producing enantiomerically pure pharmaceuticals. The trifluoromethoxy group's ability to influence stereochemistry has been exploited in designing highly selective catalysts that enhance reaction outcomes without unwanted side products.
In conclusion, 3-(3-Oxopropyl)-2-(trifluoromethoxy)mandelic acid (CAS No. 1805764-95-7) represents a significant advancement in chemical biology due to its unique structural attributes and multifaceted applications. Its role as a synthetic intermediate, fluorescent probe, and potential therapeutic agent underscores its importance in ongoing research efforts across multiple disciplines. As computational methods continue to refine our understanding of molecular interactions, compounds like this will remain at the forefront of innovation, driving progress toward new treatments and deeper insights into biological processes.
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